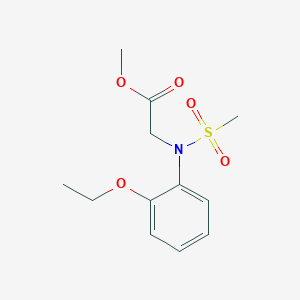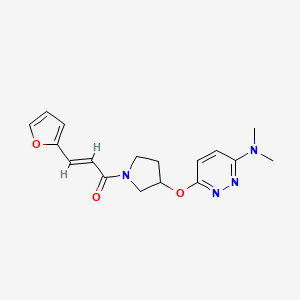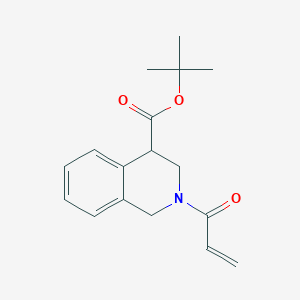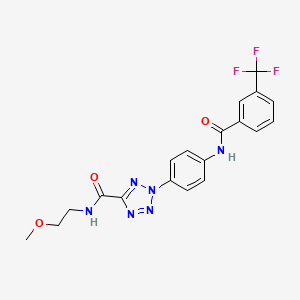
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood. However, it is believed to work by stabilizing the pH of a solution. This is due to the fact that Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a pKa value of 7.2, which makes it an effective buffer at physiological pH.
Biochemical and Physiological Effects:
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize the activity of enzymes and antibodies, which makes it useful for studying their behavior in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a protective effect on cells, which may make it useful for preventing cell damage in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a number of advantages for lab experiments. It is a highly effective pH buffer, which makes it useful for maintaining a stable pH in a solution. Additionally, it is relatively non-toxic and easy to handle. However, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate does have some limitations. It is not effective as a buffer at low pH values, and it may interfere with certain types of assays.
Zukünftige Richtungen
There are a number of future directions for research on Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is its potential use as a drug delivery system. Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to be an effective stabilizer for enzymes and antibodies, which may make it useful for delivering drugs to specific cells or tissues. Additionally, there is ongoing research into the use of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate as a surfactant for studying the behavior of lipids and proteins in solution. Finally, there is interest in developing new synthesis methods for Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate that are more efficient and environmentally friendly.
Synthesemethoden
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized by reacting 2-ethoxyaniline with methylsulfonyl chloride and glycine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been widely used in scientific research due to its unique properties. It is commonly used as a pH buffer in biochemical and physiological experiments. It can also act as a surfactant, which makes it useful for studying the behavior of lipids and proteins in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been used as a stabilizer for enzymes and antibodies.
Eigenschaften
IUPAC Name |
methyl 2-(2-ethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-11-8-6-5-7-10(11)13(19(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHFWAWRLNRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)



![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)


![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)


![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)


